![molecular formula C20H24N6 B15121281 4-{4-[(2,5-dimethylphenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B15121281.png)
4-{4-[(2,5-dimethylphenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine
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Overview
Description
4-{4-[(2,5-dimethylphenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine is a complex organic compound that features a piperazine ring, a pyrazole ring, and a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(2,5-dimethylphenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine typically involves multiple steps, including the formation of the piperazine, pyrazole, and pyrimidine rings. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-{4-[(2,5-dimethylphenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the piperazine and pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated reagents under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
4-{4-[(2,5-dimethylphenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its therapeutic potential, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action for 4-{4-[(2,5-dimethylphenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine involves its interaction with specific molecular targets. It may act on various receptors or enzymes, modulating their activity. For instance, similar compounds have been shown to interact with adrenergic receptors, influencing neurotransmitter release and uptake .
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles
- 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide
- 2-methyl-4-(4-methylpiperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine
Uniqueness
4-{4-[(2,5-dimethylphenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Its structure allows for diverse interactions with molecular targets, making it a versatile compound in research and potential therapeutic applications.
Properties
Molecular Formula |
C20H24N6 |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
4-[4-[(2,5-dimethylphenyl)methyl]piperazin-1-yl]-6-pyrazol-1-ylpyrimidine |
InChI |
InChI=1S/C20H24N6/c1-16-4-5-17(2)18(12-16)14-24-8-10-25(11-9-24)19-13-20(22-15-21-19)26-7-3-6-23-26/h3-7,12-13,15H,8-11,14H2,1-2H3 |
InChI Key |
VOUBEJCCRUNNAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2CCN(CC2)C3=NC=NC(=C3)N4C=CC=N4 |
Origin of Product |
United States |
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